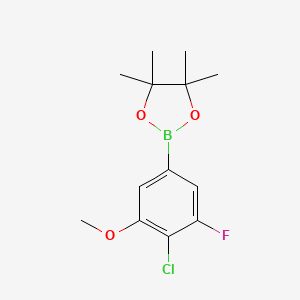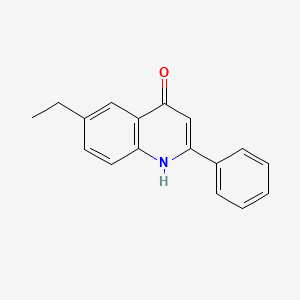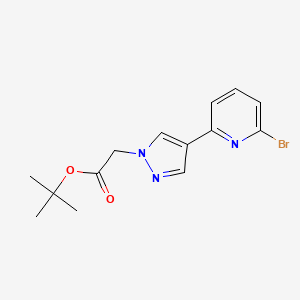![molecular formula C13H12BFO2S B13726273 [4-[(3-Fluorobenzyl)thio]phenyl]boronic acid](/img/structure/B13726273.png)
[4-[(3-Fluorobenzyl)thio]phenyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[(3-Fluorobenzyl)thio]phenyl]boronic acid: is a boronic acid derivative that features a phenyl ring substituted with a thioether-linked 3-fluorobenzyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(3-Fluorobenzyl)thio]phenyl]boronic acid typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 4-bromothiophenol with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the thioether linkage.
Borylation: The resulting thioether is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst (PdCl2(dppf)) and a base (KOAc) to introduce the boronic acid functionality.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound can undergo Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds. The reaction typically requires a palladium catalyst, a base, and an appropriate solvent.
Oxidation and Reduction: The thioether linkage in the compound can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA). Reduction reactions can also be performed to modify the functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Pd(PPh3)4, PdCl2(dppf)
Bases: K2CO3, KOAc
Solvents: Toluene, THF, DMF
Oxidizing Agents: H2O2, m-CPBA
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Sulfoxides and Sulfones: Formed through oxidation of the thioether linkage.
科学研究应用
Chemistry:
Organic Synthesis: [4-[(3-Fluorobenzyl)thio]phenyl]boronic acid is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling.
Biology and Medicine:
Drug Discovery: The compound can be used in the synthesis of potential pharmaceutical agents, particularly those targeting specific biological pathways involving boronic acids.
Industry:
Material Science: The compound can be used in the development of advanced materials, including polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of [4-[(3-Fluorobenzyl)thio]phenyl]boronic acid primarily involves its role as a boronic acid derivative in chemical reactions. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various applications such as enzyme inhibition and molecular recognition. The thioether linkage and fluorobenzyl group can also influence the compound’s reactivity and interaction with other molecules.
相似化合物的比较
Phenylboronic Acid: A simpler boronic acid derivative without the thioether and fluorobenzyl substitutions.
4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of a fluorobenzyl group, leading to different reactivity and applications.
4-(Trifluoromethoxy)phenylboronic Acid: Features a trifluoromethoxy group, which also alters its chemical properties and uses.
Uniqueness:
Thioether Linkage: The presence of the thioether linkage in [4-[(3-Fluorobenzyl)thio]phenyl]boronic acid provides unique reactivity, particularly in oxidation and reduction reactions.
Fluorobenzyl Group: The fluorobenzyl group can influence the compound’s electronic properties and its interaction with other molecules, making it distinct from other boronic acids.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C13H12BFO2S |
|---|---|
分子量 |
262.1 g/mol |
IUPAC 名称 |
[4-[(3-fluorophenyl)methylsulfanyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H12BFO2S/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8,16-17H,9H2 |
InChI 键 |
PNOBFDKLEHQRHE-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)SCC2=CC(=CC=C2)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13726190.png)

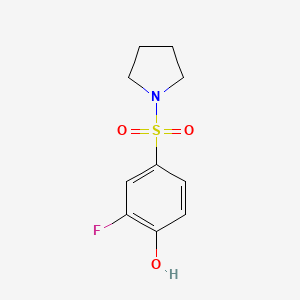
![(5S,6R,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol](/img/structure/B13726211.png)
![5-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B13726219.png)
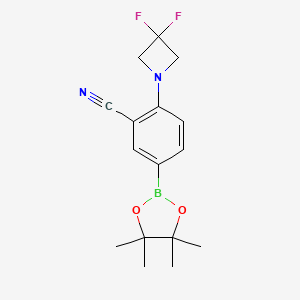
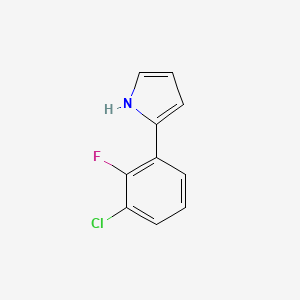

![2-(Piperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13726257.png)
![sodium;5-methoxy-2-[(3-methoxy-2,4-dimethylphenyl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B13726264.png)
